3,6-Dimethylpyrazin-2-amine
Overview
Description
3,6-Dimethylpyrazin-2-amine is a compound with the molecular formula C6H9N3 . It has a molecular weight of 123.16 g/mol and is typically in solid form .
Molecular Structure Analysis
The IUPAC name for 3,6-Dimethylpyrazin-2-amine is 3,6-dimethylpyrazin-2-amine . The InChI representation is InChI=1S/C6H9N3/c1-4-3-8-5(2)6(7)9-4/h3H,1-2H3,(H2,7,9) . The compound has a topological polar surface area of 51.8 Ų .Physical And Chemical Properties Analysis
3,6-Dimethylpyrazin-2-amine has a molecular weight of 123.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass is 123.079647300 g/mol . The compound has a complexity of 94.3 .Scientific Research Applications
Prebiotic Chemistry and Origin of Life
The synthesis of 3,5(6)-dimethylpyrazin-2-one, related to 3,6-dimethylpyrazin-2-amine, from simple prebiotic substrates such as glyceraldehyde and alanine amide (or ammonia) suggests a plausible pathway for the emergence of primitive replicating molecules before RNA. This process, occurring under mild aqueous conditions, highlights the potential role of sugar-driven chemical reactions in prebiotic chemistry and the origin of life, providing insights into the synthesis of polymerizable monomers necessary for the formation of early bio-polymers (Weber, 2008).
Synthesis of Tetrazines and Pyrazolato-Bridged Di-Zinc Anions
Research into the synthesis of 1,2,4,5-tetrazines, symmetrically and unsymmetrically 3,6-disubstituted by N-nucleophiles, including 3,6-dimethylpyrazin-2-amine derivatives, explores their potential in creating new compounds with varied chemical properties. These studies demonstrate the versatility of 3,6-dimethylpyrazin-2-amine in nucleophilic substitution reactions, contributing to the development of novel chemical entities with potential applications in various fields of chemistry and materials science (Rusinov et al., 2006).
Coordination Chemistry and Ligand Synthesis
The ligand 1,6-bis(3,5-dimethylpyrazol-1-yl)-2,5-dimethyl-2,5-diazahexane, derived from reactions involving 3,5-dimethylpyrazole, showcases the role of 3,6-dimethylpyrazin-2-amine derivatives in the formation of complex compounds with unique structures, such as the bis(pyrazolato)-bridged tetrahalogenido dizinc(II) anion. These compounds contribute to the understanding of coordination chemistry and the design of materials with specific magnetic, catalytic, or optical properties (Driessen, Paap, & Reedijk, 2010).
High-Energy Materials Research
The development of high-energy materials, such as 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole synthesized from 3,5-dimethyl-4-aminopyrazole, underlines the importance of 3,6-dimethylpyrazin-2-amine derivatives in the field. These materials, characterized by their thermal stability and performance, have significant implications for the advancement of energetic materials and their application in areas ranging from munitions to space exploration (Li et al., 2012).
Catalysis and Organic Synthesis
The use of 3,6-dimethylpyrazin-2-amine derivatives in catalytic processes, exemplified by the enantioselective Michael additions of nitromethane catalyzed by chiral Lewis acids and achiral amine catalysts, showcases the utility of these compounds in facilitating highly selective and efficient chemical transformations. This research contributes to the development of new methodologies in organic synthesis, enabling the preparation of compounds with specific chiral configurations and properties (Itoh & Kanemasa, 2002).
Safety And Hazards
properties
IUPAC Name |
3,6-dimethylpyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-3-8-5(2)6(7)9-4/h3H,1-2H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZYHVUIWRRMEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30532788 | |
Record name | 3,6-Dimethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30532788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethylpyrazin-2-amine | |
CAS RN |
13134-38-8 | |
Record name | 3,6-Dimethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30532788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13134-38-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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